molecular formula C9H16O B135422 1-(3,3-dimethylcyclopentyl)ethan-1-one CAS No. 142674-98-4

1-(3,3-dimethylcyclopentyl)ethan-1-one

Cat. No.: B135422
CAS No.: 142674-98-4
M. Wt: 140.22 g/mol
InChI Key: IXWLGKFYZCHJRC-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylcyclopentyl)ethan-1-one is a cyclic ketone featuring a cyclopentane ring substituted with two methyl groups at the 3-position and an acetyl group. Its molecular formula is C₉H₁₄O, with a molecular weight of 138.21 g/mol. The compound’s compact cyclopentane ring introduces steric strain, influencing its physical properties and reactivity.

Properties

CAS No.

142674-98-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-(3,3-dimethylcyclopentyl)ethanone

InChI

InChI=1S/C9H16O/c1-7(10)8-4-5-9(2,3)6-8/h8H,4-6H2,1-3H3

InChI Key

IXWLGKFYZCHJRC-UHFFFAOYSA-N

SMILES

CC(=O)C1CCC(C1)(C)C

Canonical SMILES

CC(=O)C1CCC(C1)(C)C

Synonyms

Ethanone, 1-(3,3-dimethylcyclopentyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-dimethylcyclopentyl)ethan-1-one can be achieved through several methods:

    Aldol Condensation: This involves the reaction of 3,3-dimethylcyclopentanone with acetaldehyde under basic conditions to form the desired product.

    Friedel-Crafts Acylation: Another method involves the acylation of 3,3-dimethylcyclopentane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation or Friedel-Crafts acylation, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-dimethylcyclopentyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its biological activity and potential use in pharmaceuticals.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of fine chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which 1-(3,3-dimethylcyclopentyl)ethan-1-one exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane-Based Analog: 1-(3,3-Dimethylcyclohexyl)ethan-1-one

  • Molecular Formula : C₁₀H₁₈O
  • Molecular Weight : 154.25 g/mol
  • Key Properties :
    • Higher vapor pressure (0.586 mm Hg at 25°C ) compared to other alkyl cyclic ketones (ACKs), attributed to reduced steric hindrance in the larger cyclohexane ring .
    • Applications: Used in fragrances due to moderate volatility and stability .
  • Comparison : The cyclohexane analog has lower ring strain, leading to greater thermal stability but reduced reactivity in sterically demanding reactions compared to the cyclopentane derivative.

Bicyclic Analog: 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethan-1-one

  • Molecular Formula : C₁₁H₁₈O
  • Molecular Weight : 166.26 g/mol
  • Key Properties: Rigid norbornane framework enhances thermal stability and solubility in nonpolar solvents . Applications: Potential in material science for designing heat-resistant polymers .
  • Comparison: The bicyclic structure offers unique stereoelectronic effects, making it less reactive in nucleophilic additions but more suited for asymmetric catalysis compared to the monocyclic target compound.

Aromatic Derivatives

1-[3-(Dimethylamino)phenyl]ethan-1-one
  • Molecular Formula: C₁₀H₁₃NO
  • Molecular Weight : 163.22 g/mol
  • Key Properties: Polar dimethylamino group increases solubility in polar solvents (e.g., water, ethanol) . Applications: Pharmaceutical intermediate for neurologically active compounds .
  • Comparison : The aromatic ring and electron-donating substituent enhance electrophilic substitution reactivity, contrasting with the aliphatic nature of the cyclopentyl compound.
1-(3-Phenoxyphenyl)ethan-1-one
  • Molecular Formula : C₁₄H₁₂O₂
  • Molecular Weight : 212.24 g/mol
  • Key Properties :
    • High boiling point (149°C at 1 mmHg ) due to extended conjugation and aromaticity .
    • Applications: Precursor for agrochemicals and liquid crystals .
  • Comparison: The phenoxy group introduces π-π stacking interactions, making this compound more suitable for solid-state applications compared to the non-aromatic target compound.

Fluorinated Analog: 1-(3,3-Difluorocyclobutyl)ethan-1-one

  • Molecular Formula : C₆H₈F₂O
  • Molecular Weight : 134.12 g/mol
  • Key Properties :
    • Fluorine atoms increase electronegativity, enhancing stability against oxidation .
    • Applications: Building block for fluorinated pharmaceuticals .
  • Comparison : The smaller cyclobutane ring and fluorination result in higher polarity and metabolic resistance compared to the cyclopentane derivative.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Vapor Pressure (mm Hg, 25°C) Key Applications
1-(3,3-Dimethylcyclopentyl)ethan-1-one C₉H₁₄O 138.21 Not reported Fragrances, intermediates
1-(3,3-Dimethylcyclohexyl)ethan-1-one C₁₀H₁₈O 154.25 0.586 Fragrances
1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethan-1-one C₁₁H₁₈O 166.26 Not reported Material science
1-[3-(Dimethylamino)phenyl]ethan-1-one C₁₀H₁₃NO 163.22 Not reported Pharmaceuticals
1-(3-Phenoxyphenyl)ethan-1-one C₁₄H₁₂O₂ 212.24 <0.001 (estimated) Agrochemicals, LCDs

Research Findings and Implications

  • Reactivity : The cyclopentane derivative’s steric strain facilitates ring-opening reactions, while the cyclohexane analog’s stability favors substitution reactions .
  • Biological Activity: Aromatic derivatives (e.g., 1-[3-(Dimethylamino)phenyl]ethan-1-one) show higher binding affinities to biological targets due to π-system interactions .
  • Material Science : Bicyclic ketones exhibit superior thermal properties, making them ideal for high-performance polymers .

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